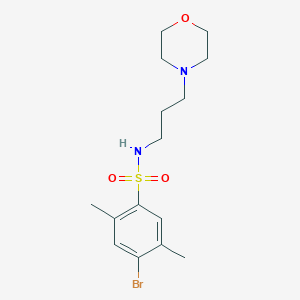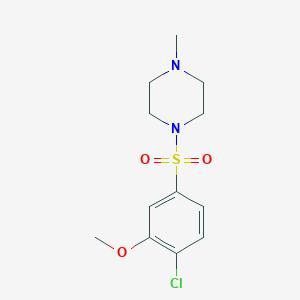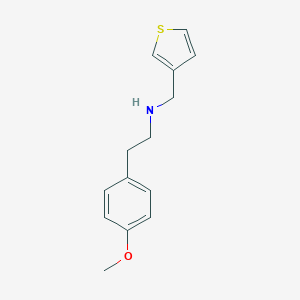
2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine, also known as 4-MeO-αT, is a psychoactive drug that belongs to the family of tryptamines. It is a derivative of α-methyltryptamine (αMT) and has been found to exhibit potent psychedelic effects. The compound has been the subject of scientific research due to its potential therapeutic applications in the treatment of mental health disorders.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of 2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine can be achieved through a multi-step process involving the use of various reagents and catalysts.
Starting Materials
4-methoxybenzaldehyde, thiophene-3-carbaldehyde, ammonium acetate, ethylamine, hydrogen gas, palladium on carbon catalyst, acetic acid, ethanol
Reaction
Condensation reaction between 4-methoxybenzaldehyde and thiophene-3-carbaldehyde using ammonium acetate as a catalyst to form 2-(4-methoxyphenyl)-3-(thiophen-3-yl)acrylaldehyde.
Reduction of 2-(4-methoxyphenyl)-3-(thiophen-3-yl)acrylaldehyde with hydrogen gas and palladium on carbon catalyst to form 2-(4-methoxyphenyl)-3-(thiophen-3-yl)propan-1-ol.
Reaction of 2-(4-methoxyphenyl)-3-(thiophen-3-yl)propan-1-ol with ethylamine in the presence of acetic acid as a catalyst to form 2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine.
Purification of the final product using ethanol as a solvent and recrystallization.
Mécanisme D'action
The exact mechanism of action of 2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamineαT is not fully understood. However, it is believed to act primarily as a serotonin receptor agonist. Specifically, it has been found to bind to the 5-HT2A and 5-HT2C receptors, which are known to be involved in the regulation of mood, cognition, and perception.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamineαT are similar to those of other tryptamines. The compound has been found to induce alterations in perception, mood, and thought processes. It has also been found to increase heart rate and blood pressure, dilate pupils, and cause changes in body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamineαT in lab experiments is its potency, which allows for the use of smaller doses and reduces the risk of toxicity. However, one limitation is the lack of research on its long-term effects and potential toxicity. Additionally, due to its psychoactive effects, caution must be taken when handling the compound to avoid accidental exposure.
Orientations Futures
There are several possible future directions for research on 2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamineαT. One area of interest is its potential use in the treatment of mental health disorders such as depression and anxiety. Further studies are needed to determine its safety and efficacy in humans. Another possible direction is the development of new derivatives of 2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamineαT with improved therapeutic properties. Additionally, more research is needed to understand the exact mechanisms of action of the compound and its potential effects on the brain and body.
Applications De Recherche Scientifique
The scientific research on 2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamineαT has mainly focused on its potential therapeutic applications. Studies have shown that the compound exhibits potent antidepressant and anxiolytic effects in animal models. It has also been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS/c1-16-14-4-2-12(3-5-14)6-8-15-10-13-7-9-17-11-13/h2-5,7,9,11,15H,6,8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCINDQROGOWETK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

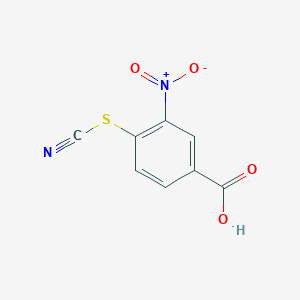
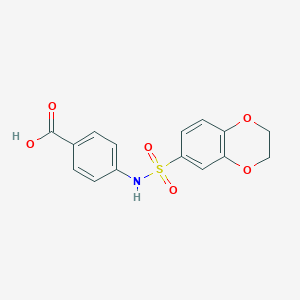
![N-[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B511340.png)
![N-[(2,4-dichlorophenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B511344.png)
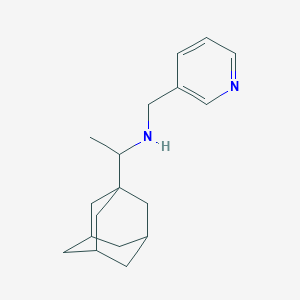
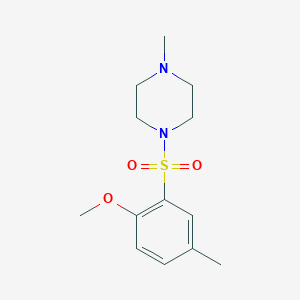
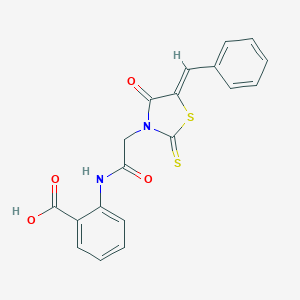
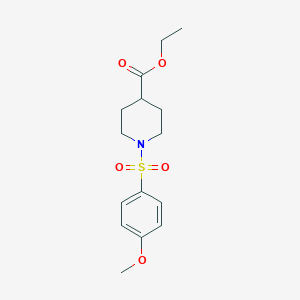
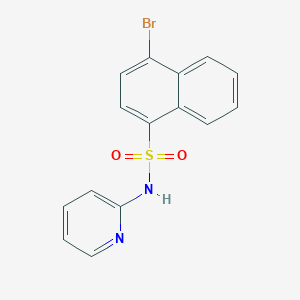
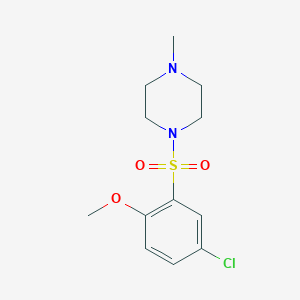
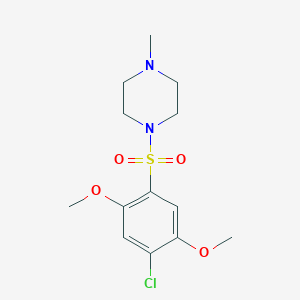
amine](/img/structure/B511365.png)
